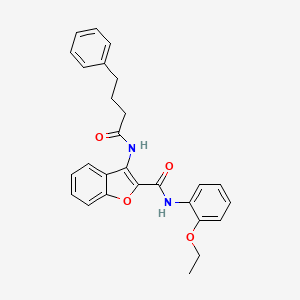

N-(2-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide

Description

N-(2-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a carboxamide group at the 2-position of the benzofuran core, substituted with a 2-ethoxyphenyl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ) suggest applications in drug discovery, particularly in kinase inhibition or antimicrobial therapy .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4/c1-2-32-23-17-9-7-15-21(23)28-27(31)26-25(20-14-6-8-16-22(20)33-26)29-24(30)18-10-13-19-11-4-3-5-12-19/h3-9,11-12,14-17H,2,10,13,18H2,1H3,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFLZNSRLHPQBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide, with the CAS number 888451-08-9, is a synthetic compound notable for its potential biological activities. This compound is characterized by its complex structure, which includes a benzofuran core that is often associated with various pharmacological properties.

- Molecular Formula : C27H26N2O4

- Molecular Weight : 442.5 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Neuroprotective Effects

Recent research has indicated that derivatives of benzofuran compounds exhibit neuroprotective properties. For instance, a study synthesized a series of benzofuran derivatives and evaluated their effects on neuronal cells subjected to excitotoxic damage. One compound demonstrated significant neuroprotection against NMDA-induced toxicity, suggesting that structural modifications can enhance neuroprotective activity .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related damage in cells. Compounds similar to this compound have shown the ability to scavenge free radicals and inhibit lipid peroxidation in vitro. This suggests that the compound may play a role in protecting neuronal cells from oxidative damage .

Modulation of Amyloid Aggregation

In studies focusing on Alzheimer's disease, certain benzofuran derivatives have been identified as modulators of amyloid-beta (Aβ) aggregation. These compounds can either inhibit or promote Aβ fibrillogenesis depending on their structural characteristics. The orientation and substitution patterns on the benzofuran core significantly influence their efficacy in modulating Aβ aggregation . This finding positions this compound as a candidate for further exploration in Alzheimer's research.

The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in neuroprotection and oxidative stress responses.

Case Studies and Research Findings

- Neuroprotection Against Excitotoxicity :

- Antioxidative Properties :

- Amyloid Modulation :

Comparison with Similar Compounds

Core Structural Similarities and Variations

The benzofuran scaffold is conserved across all compared compounds. Key differences lie in substituent groups:

Key Observations :

- Target vs. Compound (C) : The bromophenyl group in (C) may enhance target binding via halogen bonding but increases molecular weight (MW: ~500 g/mol estimated) compared to the target compound’s phenylbutanamido chain (MW: ~394.47 g/mol) .

- Target vs. Compound (B) : The hydroxyl group in (B) likely improves aqueous solubility but reduces membrane permeability compared to the ethoxy group in the target compound .

- Target vs.

Physicochemical Properties

Implications :

Pharmacological Inferences

- Kinase Inhibition : Fluorophenyl and bromophenyl groups in Compounds (B) and (C) are common in kinase inhibitors for their electron-withdrawing effects, enhancing binding to ATP pockets .

- Metabolic Stability : The ethoxy group in the target compound may resist oxidative metabolism better than the hydroxyl group in Compound (B) .

- Antimicrobial Activity : Benzofuran derivatives often exhibit antimicrobial properties; the phenylbutanamido chain in the target compound could enhance Gram-positive bacterial targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.